molecular formula C13H15N3O B14162809 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile CAS No. 1196153-03-3

2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile

Cat. No.: B14162809
CAS No.: 1196153-03-3
M. Wt: 229.28 g/mol
InChI Key: YZZOFQIGFJRVCN-UHFFFAOYSA-N
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Description

2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the family of 4H-chromenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino and nitrile groups in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the Knoevenagel condensation followed by a Michael addition. This involves the reaction of aldehydes, malononitrile, and 3-dimethylaminophenol under basic conditions . The reaction is usually carried out in ethanol with piperidine as a catalyst. The product is then purified by recrystallization.

Chemical Reactions Analysis

2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways. It is believed to interfere with the mitochondrial pathway, leading to cell death .

Comparison with Similar Compounds

Similar compounds include other 4H-chromene derivatives such as 2-Amino-7-(dimethylamino)-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile and 2-Amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of amino and nitrile groups in 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile makes it particularly versatile for various applications.

Properties

CAS No.

1196153-03-3

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C13H15N3O/c1-8-10-5-4-9(16(2)3)6-12(10)17-13(15)11(8)7-14/h4-6,8H,15H2,1-3H3

InChI Key

YZZOFQIGFJRVCN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)N(C)C)OC(=C1C#N)N

Origin of Product

United States

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